molecular formula C16H9BrF3NO B3185905 4-Bromo-2-phenyl-6-trifluoromethoxyquinoline CAS No. 1189106-96-4

4-Bromo-2-phenyl-6-trifluoromethoxyquinoline

Cat. No. B3185905
CAS RN: 1189106-96-4
M. Wt: 368.15 g/mol
InChI Key: RZHFFTJVRIEAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-phenyl-6-trifluoromethoxyquinoline is a chemical compound with the molecular formula C₁₆H₉BrF₃NO and a molecular weight of 368.15 g/mol . It falls within the class of quinoline derivatives and features a bromine atom, a phenyl group, and a trifluoromethoxy moiety attached to the quinoline ring . The compound is primarily used in proteomics research.


Molecular Structure Analysis

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)Br 

This notation provides insight into the arrangement of atoms and functional groups within the compound .


Physical And Chemical Properties Analysis

  • Stability : Stable under standard conditions

Safety and Hazards

As with any chemical compound, safety precautions are crucial. Always handle 4-Bromo-2-phenyl-6-trifluoromethoxyquinoline in a well-ventilated area, wear appropriate protective gear, and follow established laboratory protocols. Refer to the Safety Data Sheet (SDS) for detailed safety information .

properties

CAS RN

1189106-96-4

Product Name

4-Bromo-2-phenyl-6-trifluoromethoxyquinoline

Molecular Formula

C16H9BrF3NO

Molecular Weight

368.15 g/mol

IUPAC Name

4-bromo-2-phenyl-6-(trifluoromethoxy)quinoline

InChI

InChI=1S/C16H9BrF3NO/c17-13-9-15(10-4-2-1-3-5-10)21-14-7-6-11(8-12(13)14)22-16(18,19)20/h1-9H

InChI Key

RZHFFTJVRIEAKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)Br

Origin of Product

United States

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